molecular formula C14H12BrNO3 B1328445 Methyl 3-(2-amino-4-bromophenoxy)benzoate CAS No. 946743-51-7

Methyl 3-(2-amino-4-bromophenoxy)benzoate

Cat. No. B1328445
M. Wt: 322.15 g/mol
InChI Key: OLHBJILACMGYGR-UHFFFAOYSA-N
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Description

“Methyl 3-(2-amino-4-bromophenoxy)benzoate” is a chemical compound with the molecular formula C14H12BrNO3 and a molecular weight of 322.17 . It is used in proteomics research .

Scientific Research Applications

  • Photodynamic Therapy Application in Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers.

  • Polymer Synthesis : Research by Yang, Jikei, & Kakimoto (1999) demonstrated the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce a hyperbranched aromatic polyamide. This study highlights the compound's role in developing novel polymeric materials.

  • Methanogenic Transformation of Phenolic Compounds : A study by Bisaillon, Lépine, Beaudet, & Sylvestre (1993) explored the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions. This research provides insights into the environmental transformation of similar compounds.

  • Intermediate Synthesis for Natural Product Derivatives : Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with biological activities. This highlights the compound's utility in organic synthesis Lou Hong-xiang (2012).

  • Tubulin Polymerization Inhibition : Minegishi et al. (2015) identified Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor with promising antiproliferative activity towards human cancer cells Minegishi et al. (2015).

  • Radiochemical Synthesis : Taylor, Hristova-Kazmierski, Ley, & Kepler (1996) discussed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound used in radiochemical studies for labeling purposes Taylor et al. (1996).

  • Molecular Structure Studies : Research by Basu, Masharing, & Das (2012) on diorganotin(IV) complexes reveals insights into molecular structures and coordination chemistry involving similar benzoate derivatives.

  • Pharmacological Characterization : Croci et al. (2007) characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate as a potent and selective β3-adrenoceptor agonist for treating preterm labor, showcasing the potential pharmacological applications of similar compounds Croci et al. (2007).

  • Pharmaceutical Chemistry Studies : Research by Ukrainets, Petrushova, Davidenko, & Grinevich (2014) indicates the synthesis and study of compounds with potential pharmaceutical applications, similar to methyl benzoate derivatives.

  • Liquid Crystal Research : Shahina, Fakruddin, Subhan, & Rangappa (2016) conducted phase transition and molecular polarizability studies in liquid crystalline mixtures, including compounds structurally related to Methyl 3-(2-amino-4-bromophenoxy)benzoate Shahina et al. (2016).

properties

IUPAC Name

methyl 3-(2-amino-4-bromophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBJILACMGYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-amino-4-bromophenoxy)benzoate

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